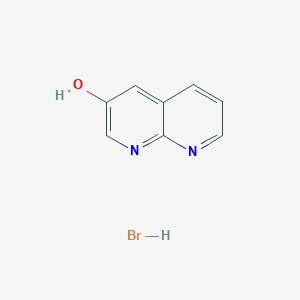

1,8-Naphthyridin-3-ol hydrobromide

Übersicht

Beschreibung

1,8-Naphthyridin-3-ol hydrobromide is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The core structure of 1,8-naphthyridine is found in various pharmacologically active molecules, making it a significant compound in medicinal chemistry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,8-Naphthyridin-3-ol hydrobromide can be synthesized through various methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed synthesis and eco-friendly approaches are often employed to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 1,8-Naphthyridin-3-ol hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Substitution reactions, especially nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.

Major Products Formed: The major products formed from these reactions include various substituted naphthyridine derivatives, which have significant applications in medicinal chemistry and materials science .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

1,8-Naphthyridin-3-ol and its derivatives demonstrate a broad spectrum of biological activities. Notably, they have been identified as promising candidates for:

- Antihistaminic Agents : Research indicates that derivatives of naphthyridine exhibit significant antihistaminic activity, which can be beneficial in treating allergic reactions and asthma. For instance, studies have shown that certain naphthyridine derivatives effectively antagonize histamine-induced bronchospasm in animal models .

- Antimicrobial Activity : Compounds containing the naphthyridine core have shown efficacy against various bacterial strains. A notable example includes the development of antibacterial agents that target infections in mammals, including humans .

- Anticancer Activity : Several studies have reported the anticancer potential of naphthyridine derivatives. For example, new 2-phenyl-7-methyl-1,8-naphthyridine derivatives were synthesized and tested against human breast cancer cell lines, revealing promising results with specific compounds showing significant cytotoxicity .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,8-naphthyridin-3-ol hydrobromide involves various chemical methods that allow for modifications at different positions on the naphthyridine ring. Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of these compounds.

Key Findings in SAR Studies

- Hydroxyl Group Positioning : The presence and position of hydroxyl groups on the naphthyridine ring significantly influence biological activity. For instance, modifications to the 8-hydroxyl group have been linked to enhanced antiparasitic activity .

- Functionalization : The introduction of different substituents at the C3 position can lead to variations in pharmacological effects. Compounds with specific functional groups have been shown to exhibit enhanced potency against targeted diseases .

Biomedical Applications

The biomedical applications of this compound extend beyond antihistaminic and antimicrobial properties. They include:

- Antiparasitic Activity : Research has highlighted the potential of naphthyridine derivatives in treating parasitic infections such as leishmaniasis. Initial studies indicate that certain derivatives possess strong in vitro antileishmanial activity .

- Cardiovascular Effects : Some naphthyridine compounds are being explored for their cardiovascular benefits, particularly as antihypertensives or angiotensin II receptor antagonists .

Case Study 1: Antihistaminic Activity

A study evaluating a series of 1,8-naphthyridine derivatives demonstrated their effectiveness in inhibiting histamine release during allergic responses. The compound exhibited a significant bronchorelaxant effect in guinea pigs when compared to standard antihistamines like chlorpheniramine .

Case Study 2: Anticancer Potential

In vitro studies on new naphthyridine derivatives against MCF7 breast cancer cells revealed several compounds with IC50 values indicating strong anticancer activity. These findings suggest a pathway for developing new anticancer therapies based on naphthyridine structures .

Wirkmechanismus

The mechanism of action of 1,8-naphthyridin-3-ol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit DNA gyrase (topoisomerase) in bacteria, leading to antibacterial effects . The compound’s ability to form complexes with metal ions also plays a role in its biological activity .

Vergleich Mit ähnlichen Verbindungen

1,8-Naphthyridine-3-carboxylic acid: Known for its antihistaminic activity.

7-Acetamido-1,8-naphthyridin-4(1H)-one: Exhibits antibacterial properties.

3-Trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide: Another antibacterial agent.

Uniqueness: 1,8-Naphthyridin-3-ol hydrobromide stands out due to its unique combination of biological activities and its ability to form stable complexes with metal ions, making it a versatile compound in various fields of research .

Biologische Aktivität

1,8-Naphthyridin-3-ol hydrobromide is a derivative of the naphthyridine class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is recognized for its potential therapeutic applications, particularly in immunomodulation and anti-inflammatory responses. Its structure allows it to interact with various biological targets, influencing multiple cellular processes.

Target Interactions

this compound primarily interacts with the CB2 receptor, a protein implicated in immune modulation. Binding to this receptor can inhibit the proliferation of activated lymphocytes and down-regulate pro-inflammatory cytokines such as TNF-α.

Biochemical Pathways

The compound influences several biochemical pathways by modulating enzyme activity and gene expression. It has been shown to affect metabolic pathways relevant to inflammation and immune responses .

Biological Activities

-

Anti-inflammatory Effects :

- In animal models, lower doses of this compound have demonstrated significant anti-inflammatory effects by reducing cytokine production and lymphocyte activation.

- Antimicrobial Activity :

- Anticancer Properties :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study evaluated several 1,8-naphthyridine derivatives for their anticancer activity against the MCF7 breast cancer cell line. Notably, compounds exhibited IC50 values ranging from 1.47 μM to 7.88 μM, indicating superior efficacy compared to staurosporine (IC50 = 4.51 μM) .

Case Study: Immunomodulation

In vivo studies on animal models demonstrated that treatment with this compound led to a significant decrease in inflammatory markers following induced inflammation. This suggests its potential utility in managing autoimmune conditions.

Eigenschaften

IUPAC Name |

1,8-naphthyridin-3-ol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O.BrH/c11-7-4-6-2-1-3-9-8(6)10-5-7;/h1-5,11H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXTZCVKRXLPARM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2N=C1)O.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.